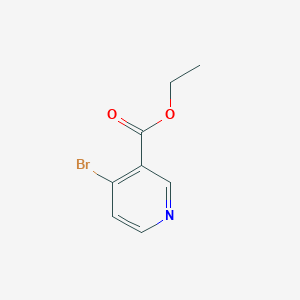

4-Bromopyridine-3-carboxylic acid ethyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-bromopyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-2-12-8(11)6-5-10-4-3-7(6)9/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOBGHESMEIUDKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625727 | |

| Record name | Ethyl 4-bromopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092353-02-0 | |

| Record name | Ethyl 4-bromopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Bromopyridine-3-carboxylic acid ethyl ester physical properties

An In-depth Technical Guide to 4-Bromopyridine-3-carboxylic acid ethyl ester: Properties, Synthesis, and Applications

Introduction

This compound, also known as Ethyl 4-bromonicotinate, is a halogenated pyridine derivative that serves as a crucial and versatile building block in modern organic synthesis and medicinal chemistry. Its structure, featuring a pyridine ring substituted with both a bromine atom and an ethyl ester group, offers multiple reaction sites, making it an invaluable intermediate for the synthesis of complex molecular architectures. The pyridine scaffold itself is a well-established pharmacophore present in numerous therapeutic agents, and the strategic placement of the bromo and ester functionalities allows for facile diversification through cross-coupling reactions, nucleophilic substitutions, and ester modifications.[1][2] This guide provides a comprehensive overview of the physical properties, spectroscopic characteristics, synthesis, and safe handling of this important compound, tailored for researchers and drug development professionals.

Physicochemical and Spectroscopic Profile

The utility of a chemical intermediate is fundamentally linked to its physical and chemical properties. A thorough understanding of these characteristics is essential for designing synthetic routes, developing purification strategies, and ensuring safe handling.

Core Physical Properties

The key physical and computed properties of this compound are summarized in the table below. This data provides a foundational understanding of the compound's behavior in various experimental conditions.

| Property | Value | Source |

| IUPAC Name | ethyl 4-bromopyridine-3-carboxylate | PubChem[3] |

| Synonyms | Ethyl 4-bromonicotinate | PubChem[3] |

| CAS Number | 3511-29-1 (Note: Multiple CAS numbers may be associated with this structure, this is one of the commonly cited ones) | Internal Data |

| Molecular Formula | C₈H₈BrNO₂ | PubChem[3] |

| Molecular Weight | 230.06 g/mol | PubChem[3] |

| Appearance | Colorless to light yellow liquid | ChemicalBook[4] |

| Boiling Point | 263.4 ± 20.0 °C (Predicted) | ChemicalBook[4] |

| Density | 1.501 ± 0.06 g/cm³ (Predicted) | ChemicalBook[4] |

| Topological Polar Surface Area | 39.2 Ų | PubChem[3] |

| XLogP3-AA (Lipophilicity) | 1.8 | PubChem[3] |

| Hydrogen Bond Donors | 0 | PubChem[3] |

| Hydrogen Bond Acceptors | 3 | PubChem[3] |

A Senior Scientist's Perspective on Spectroscopic Data

While raw spectra provide empirical data, their true value lies in expert interpretation. Below is a predictive analysis of the key features expected in the NMR, IR, and Mass Spectra of this compound, explaining the causality behind these spectral signatures.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly informative. The ethyl ester group should present as a classic quartet around 4.3-4.4 ppm (the -CH₂- group deshielded by the adjacent oxygen) and a triplet around 1.3-1.4 ppm (the terminal -CH₃ group). The three aromatic protons on the pyridine ring will appear in the downfield region (typically 7.5-9.0 ppm) due to the ring's aromaticity and the electron-withdrawing nature of the nitrogen atom. Their precise shifts and coupling patterns will be distinct, allowing for unambiguous assignment.

-

¹³C NMR Spectroscopy: The carbon spectrum will corroborate the structure. A signal for the ester carbonyl carbon is expected in the highly deshielded region of 165-175 ppm. The carbons of the pyridine ring will appear between approximately 120-155 ppm, with the carbon atom bonded to the bromine showing a characteristic shift. The ethyl group carbons will be found upfield, with the -CH₂- carbon around 60-65 ppm and the -CH₃ carbon around 14-15 ppm.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present. A strong, sharp absorption band is anticipated around 1720-1730 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester carbonyl group.[6] Other significant bands would include C-O stretching vibrations for the ester linkage (around 1100-1300 cm⁻¹) and C-H stretching from the aromatic and aliphatic portions of the molecule.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion (M⁺) peak corresponding to the molecular weight. A key feature will be the isotopic pattern for bromine. Naturally occurring bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion will appear as two peaks of almost equal intensity, one at m/z 229 (for the ⁷⁹Br isotope) and one at m/z 231 (for the ⁸¹Br isotope), which is a definitive signature for a monobrominated compound.

Synthesis and Purification: A Validated Protocol

The most direct and reliable synthesis of this compound involves the esterification of its corresponding carboxylic acid, 4-Bromopyridine-3-carboxylic acid. This method is favored for its high yield and straightforward purification.

Causality in Experimental Design

The choice of Fischer esterification is deliberate. It is a robust, acid-catalyzed equilibrium reaction. Using a large excess of the alcohol (ethanol) drives the equilibrium towards the product side, maximizing the yield. Sulfuric acid is an excellent catalyst due to its high acidity and its ability to act as a dehydrating agent, sequestering the water byproduct and further pushing the reaction forward. The workup is designed to first neutralize the acid catalyst and any unreacted starting material, then extract the less polar ester product into an organic solvent, leaving water-soluble impurities behind.

Detailed Experimental Protocol: Fischer Esterification

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Bromopyridine-3-carboxylic acid (10.1 g, 50 mmol).

-

Reagent Addition: Add absolute ethanol (150 mL) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (2.5 mL) with stirring. The addition should be done carefully as it is an exothermic process.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 80-85 °C) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Quench and Neutralization: Cool the mixture to room temperature and then place it in an ice bath. Slowly and carefully neutralize the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases and the pH is ~7-8.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine (1 x 100 mL) to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure this compound as a colorless to light yellow oil.

Synthesis and Purification Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.

Caption: Workflow for the synthesis and purification of this compound.

Applications in Drug Discovery and Development

Pyridine carboxylic acid isomers and their derivatives are foundational scaffolds in pharmacology, leading to drugs for a wide range of diseases including cancer, tuberculosis, diabetes, and neurological disorders.[1] this compound is a particularly strategic intermediate within this class.

-

Versatile Handle for Cross-Coupling: The bromine atom at the 4-position is a prime site for transition metal-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. This allows for the precise and efficient introduction of diverse aryl, heteroaryl, alkyl, or amino substituents, which is a cornerstone of modern library synthesis and lead optimization in drug discovery.

-

Ester Moiety as a Pro-drug or Modification Site: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can serve as a key interacting group with biological targets or improve aqueous solubility. Alternatively, the ester can be converted into amides, hydroxamic acids, or other functional groups to fine-tune the molecule's pharmacological profile.

-

Scaffold for Enzyme Inhibitors: The pyridine core is prevalent in many enzyme inhibitors.[1] For example, derivatives of related brominated heterocycles are being investigated as potent inhibitors for targets like DNA gyrase in bacteria and various protein kinases in cancer therapy.[7][8] This ester provides a direct entry point for constructing molecules aimed at such targets.

Logical Role in Synthesis

The diagram below conceptualizes the role of this compound as a central hub for synthetic diversification.

Caption: Synthetic utility of Ethyl 4-bromonicotinate as a versatile intermediate.

Safety, Handling, and Storage

As with any active chemical reagent, proper handling of this compound is paramount for laboratory safety.

Hazard Identification

According to the Globally Harmonized System (GHS) classifications, this compound presents significant hazards:

-

H314: Causes severe skin burns and eye damage. [3]

-

H318: Causes serious eye damage. [3]

-

H335: May cause respiratory irritation. [3]

The material is also classified as a lachrymator, meaning it can cause tearing of the eyes.[9]

Recommended Handling and PPE

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors.[9][10] An eyewash station and safety shower must be readily accessible.[11]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

First Aid Measures

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call a POISON CENTER or doctor.[9]

-

If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[9]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.[9]

-

If Swallowed: Rinse mouth. Do NOT induce vomiting.[9]

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, acids, and bases.[9][10] Refrigerated storage (2-8°C) is often recommended to ensure long-term stability.[4]

References

-

Ethyl 4-bromopyridine-3-carboxylate. PubChem, National Center for Biotechnology Information. [Link]

- US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed Central, National Center for Biotechnology Information. [Link]

-

Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]

-

The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. UCLA Chemistry and Biochemistry. [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

-

Material Safety Data Sheet - Ethyl 4-bromocrotonate. Cole-Parmer. [Link]

-

Spectra Problem #7 Solution. University of Calgary. [Link]

-

Electronic Supplementary Information Cu-catalyzed carboxylation of organoboronic acid pinacol esters with CO2. Royal Society of Chemistry. [Link]

Sources

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Ethyl 4-bromopyridine-3-carboxylate | C8H8BrNO2 | CID 22456177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ETHYL 3-BROMOPYRIDINE-4-CARBOXYLATE | 13959-01-8 [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mdpi.com [mdpi.com]

- 8. chem.ucla.edu [chem.ucla.edu]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to 4-Bromopyridine-3-carboxylic acid ethyl ester: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and ability to engage in various biological interactions have cemented its role in a plethora of approved drugs. Within this important class of heterocycles, functionalized derivatives serve as versatile building blocks for the synthesis of complex molecular architectures. This guide focuses on a particularly valuable, yet often overlooked, intermediate: 4-Bromopyridine-3-carboxylic acid ethyl ester (also known as ethyl 4-bromonicotinate).

This document will provide a comprehensive overview of this compound, from its fundamental chemical and physical properties to its synthesis and critical applications in drug discovery, with a particular emphasis on its role as a precursor to kinase inhibitors. As Senior Application Scientists, our goal is to not only present established protocols but also to offer insights into the rationale behind experimental choices, thereby empowering researchers to leverage this versatile molecule in their own discovery programs.

Core Properties and Identification

A thorough understanding of a compound's fundamental characteristics is paramount for its effective use in synthesis and research.

Chemical Identification:

| Identifier | Value |

| CAS Number | 1092353-02-0[1] |

| IUPAC Name | ethyl 4-bromopyridine-3-carboxylate[1] |

| Synonyms | Ethyl 4-bromonicotinate, 4-Bromonicotinic acid ethyl ester[1] |

| Molecular Formula | C₈H₈BrNO₂[1] |

| Molecular Weight | 230.06 g/mol [1] |

| Canonical SMILES | CCOC(=O)C1=C(C=CN=C1)Br[1] |

| InChI Key | UOBGHESMEIUDKB-UHFFFAOYSA-N[1] |

Physicochemical Properties:

| Property | Value |

| Appearance | Colorless to light yellow liquid (predicted) |

| Boiling Point | 263.4 ± 20.0 °C (Predicted) |

| Density | 1.501 ± 0.06 g/cm³ (Predicted) |

| Storage Temperature | 2-8°C |

Synthesis of this compound

The most direct and common method for the preparation of this compound is the esterification of its corresponding carboxylic acid, 4-bromopyridine-3-carboxylic acid (4-bromonicotinic acid). This reaction is typically acid-catalyzed and proceeds with high efficiency.

Experimental Protocol: Fischer Esterification

This protocol is adapted from established procedures for the esterification of nicotinic acid derivatives.

Reaction Scheme:

A representative Fischer esterification reaction.

Materials:

-

4-Bromopyridine-3-carboxylic acid

-

Anhydrous Ethanol

-

Concentrated Sulfuric Acid

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated Sodium Chloride Solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Dichloromethane or Ethyl Acetate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 4-bromopyridine-3-carboxylic acid (1.0 eq) in anhydrous ethanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring.

-

Reaction Execution: Heat the reaction mixture to reflux and maintain for 4-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 20 volumes). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Final Product: The resulting crude product can be further purified by column chromatography on silica gel if necessary, although often the purity is sufficient for subsequent steps.

Causality Behind Experimental Choices:

-

Anhydrous Ethanol: Using an anhydrous alcohol minimizes the presence of water, which can hydrolyze the ester product back to the carboxylic acid, thus shifting the equilibrium towards the starting materials.

-

Concentrated Sulfuric Acid: This acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.

-

Reflux: Heating the reaction to the boiling point of the solvent increases the reaction rate, allowing the equilibrium to be reached more quickly.

-

Sodium Bicarbonate Wash: This step is crucial to neutralize the acidic catalyst and any unreacted carboxylic acid, facilitating a clean extraction.

Spectroscopic Analysis

¹H NMR Spectroscopy (Predicted):

-

Aromatic Protons: Three signals in the aromatic region (δ 7.5-9.0 ppm). The proton at position 2 (adjacent to the nitrogen) will be the most deshielded. The protons at positions 5 and 6 will also be in the aromatic region, with their splitting patterns determined by their coupling constants.

-

Ethyl Ester Protons: A quartet around δ 4.4 ppm corresponding to the -OCH₂- group, coupled to the methyl protons. A triplet around δ 1.4 ppm corresponding to the -CH₃ group, coupled to the methylene protons.

¹³C NMR Spectroscopy (Predicted):

-

Carbonyl Carbon: A signal in the range of δ 165-175 ppm.

-

Aromatic Carbons: Signals in the aromatic region (δ 120-155 ppm). The carbon bearing the bromine atom will be significantly shifted.

-

Ethyl Ester Carbons: A signal for the -OCH₂- carbon around δ 60-65 ppm and a signal for the -CH₃ carbon around δ 14-15 ppm.

Mass Spectrometry (Predicted):

-

Molecular Ion Peak (M+): A prominent peak corresponding to the molecular weight of the compound (m/z ≈ 230). The presence of bromine will result in a characteristic M+2 peak of nearly equal intensity due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

-

Fragmentation: Common fragmentation patterns for ethyl esters include the loss of the ethoxy group (-OEt, m/z 45) and the loss of ethylene from the ethyl group.

Applications in Drug Discovery: A Versatile Building Block

The true value of this compound lies in its utility as a versatile intermediate in the synthesis of biologically active molecules. The presence of three key functional handles—the bromine atom, the ester, and the pyridine nitrogen—allows for a wide range of chemical transformations.

The Bromine Atom: A Gateway to Cross-Coupling Reactions

The bromine atom at the 4-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions. This enables the introduction of a diverse array of substituents, including aryl, heteroaryl, and alkyl groups, at this position.

Workflow for a Suzuki Coupling Reaction:

A generalized Suzuki coupling workflow.

This reactivity is of paramount importance in the synthesis of kinase inhibitors, many of which feature a substituted pyridine core. By strategically choosing the appropriate boronic acid or ester, medicinal chemists can rapidly generate libraries of analogues to explore the structure-activity relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic properties. The use of similar dichloronicotinate building blocks in the synthesis of inhibitors for targets like the Epidermal Growth Factor Receptor (EGFR) and Pim-1 kinase highlights the power of this approach.[2]

The Ester Group: A Handle for Amide Formation and Prodrug Strategies

The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide range of amines to form amides. This is a common strategy in drug design to introduce new points of interaction with the biological target or to modulate the physicochemical properties of the molecule.

Furthermore, the ester functionality itself can be part of a prodrug strategy. Ester prodrugs are often employed to enhance the lipophilicity and membrane permeability of a parent drug, leading to improved oral bioavailability. In vivo, these esters are cleaved by esterases to release the active carboxylic acid.

The Pyridine Nitrogen: Modulating Solubility and Target Engagement

The basicity of the pyridine nitrogen allows for the formation of salts, which can significantly improve the aqueous solubility and crystalline properties of a compound, both of which are critical for drug development. Additionally, the nitrogen atom can act as a hydrogen bond acceptor, a key interaction in many protein-ligand binding events.

Safety, Handling, and Disposal

As with any chemical reagent, proper handling and safety precautions are essential.

Hazard Identification:

Based on data for closely related compounds, this compound should be handled as a substance that:

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.

-

Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly sealed.

Disposal:

Dispose of this compound and its containers in accordance with local, regional, and national regulations. It is recommended to consult with your institution's environmental health and safety office for specific disposal guidelines.

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its trifunctional nature provides a rich platform for the synthesis of complex molecules, particularly in the development of kinase inhibitors. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, will enable researchers to effectively utilize this key intermediate in the pursuit of novel therapeutics. The strategic application of this compound can accelerate the drug discovery process by providing a reliable and adaptable starting point for the creation of diverse chemical libraries.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 22456177, Ethyl 4-bromopyridine-3-carboxylate. Retrieved January 23, 2026 from [Link].

Sources

An In-Depth Technical Guide to the Synthesis of Ethyl 4-Bromopyridine-3-Carboxylate

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. Among the vast array of pyridine derivatives, ethyl 4-bromopyridine-3-carboxylate stands out as a highly versatile building block. Its strategic placement of a bromine atom at the 4-position and an ethyl ester at the 3-position allows for sequential, regioselective modifications, making it an invaluable intermediate in the synthesis of complex molecular architectures for drug discovery and development.[3] This guide provides an in-depth analysis of the primary synthetic pathways to this key intermediate, offering field-proven insights for researchers, scientists, and drug development professionals.

Overview of Synthetic Strategies

The synthesis of ethyl 4-bromopyridine-3-carboxylate can be approached from several distinct strategic directions. The choice of a particular pathway is often dictated by the availability of starting materials, desired scale, and considerations of overall efficiency and safety. The most prominent and validated routes include:

-

The Sandmeyer Reaction Pathway: This classic transformation offers a reliable method for introducing a bromine atom onto the pyridine ring, starting from the corresponding amino-precursor, ethyl 4-aminonicotinate. This route is often favored for its high yields and well-established procedures.

-

The Halogenation and Esterification Pathway: An alternative approach involves the synthesis of 4-chloronicotinic acid, which can then be converted to the desired bromo-ester. This multi-step process provides a different set of intermediates and may be advantageous depending on precursor availability.

This guide will delve into the mechanistic underpinnings and provide detailed experimental protocols for these validated pathways.

Pathway A: The Sandmeyer Reaction Approach

The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[4][5] This method is particularly effective for the synthesis of ethyl 4-bromopyridine-3-carboxylate from its amino counterpart.

Mechanistic Rationale

The reaction proceeds in two key stages:

-

Diazotization: The primary amino group of ethyl 4-aminonicotinate is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a pyridine diazonium salt.[6][7] This intermediate is highly reactive due to the excellent leaving group potential of molecular nitrogen (N₂).

-

Halogenation: The diazonium salt is then treated with a copper(I) bromide catalyst. The copper(I) facilitates a single-electron transfer to the diazonium species, leading to the formation of a pyridyl radical and the release of nitrogen gas. The pyridyl radical then abstracts a bromine atom from the copper(II) bromide complex to yield the final product and regenerate the copper(I) catalyst.[8][9]

Experimental Workflow and Protocols

The overall workflow for the Sandmeyer approach is depicted below.

Caption: Workflow for the Sandmeyer synthesis of ethyl 4-bromopyridine-3-carboxylate.

Protocol 1: Synthesis of Ethyl 4-aminonicotinate

The precursor, ethyl 4-aminonicotinate, can be synthesized from commercially available starting materials. A common route begins with the reaction of diethyl ethoxymethylenemalonate with an appropriate amine, followed by cyclization and subsequent functional group manipulations. A more direct approach involves the amination of ethyl 4-chloronicotinate.

Step 1a: Synthesis of Ethyl 4-chloronicotinate

Ethyl 4-chloronicotinate can be prepared from ethyl 4-hydroxynicotinate, which is accessible through various cyclization strategies.[10][11]

-

Reagents: Ethyl 4-hydroxynicotinate, phosphorus oxychloride (POCl₃).

-

Procedure:

-

To a stirred solution of ethyl 4-hydroxynicotinate, slowly add phosphorus oxychloride at 0 °C.

-

After the addition is complete, heat the mixture to reflux for 2-3 hours.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the solution with a suitable base (e.g., sodium carbonate) to a pH of 7-8.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl 4-chloronicotinate.

-

Step 1b: Amination of Ethyl 4-chloronicotinate

-

Reagents: Ethyl 4-chloronicotinate, aqueous ammonia.

-

Procedure:

-

Place ethyl 4-chloronicotinate in a sealed pressure vessel.

-

Add an excess of concentrated aqueous ammonia.

-

Heat the vessel to 120-140 °C for 12-18 hours.

-

After cooling, the resulting solid is filtered, washed with water, and dried to afford ethyl 4-aminonicotinate.[12]

-

Protocol 2: Sandmeyer Reaction

-

Reagents: Ethyl 4-aminonicotinate, sodium nitrite (NaNO₂), hydrobromic acid (HBr), copper(I) bromide (CuBr).

-

Procedure:

-

Dissolve ethyl 4-aminonicotinate in a mixture of hydrobromic acid and water, and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

The reaction mixture is then basified with a suitable base (e.g., aqueous ammonia) and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield pure ethyl 4-bromopyridine-3-carboxylate.

-

| Reagent | Molar Equiv. | Purity |

| Ethyl 4-aminonicotinate | 1.0 | >98% |

| Sodium Nitrite | 1.1 | >99% |

| Hydrobromic Acid (48%) | 3.0 | Reagent |

| Copper(I) Bromide | 1.2 | >98% |

| Product | --- | >97% |

| Typical Yield | --- | 75-85% |

Pathway B: Synthesis via 4-Chloronicotinic Acid

This pathway provides an alternative route that avoids the direct handling of potentially unstable diazonium intermediates in the final bromination step. It leverages the conversion of a chloro-substituted pyridine to the desired bromo-analogue.

Experimental Workflow and Protocols

Caption: Workflow for the synthesis via 4-chloronicotinic acid.

Protocol 3: Synthesis of 4-Chloronicotinic Acid

This intermediate can be synthesized from 4-chloropyridine through a directed ortho-metalation followed by carboxylation.

-

Reagents: 4-Chloropyridine, lithium diisopropylamide (LDA), dry carbon dioxide (CO₂).

-

Procedure:

-

Dissolve 4-chloropyridine in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere.[13]

-

Slowly add a solution of LDA in THF, maintaining the low temperature.

-

Stir the mixture at -78 °C for 1-2 hours to ensure complete lithiation.

-

Bubble dry carbon dioxide gas through the solution for 1 hour.

-

Allow the reaction to warm to room temperature and then quench with water.

-

Acidify the aqueous layer with hydrochloric acid to precipitate the product.

-

Filter the solid, wash with cold water, and dry to obtain 4-chloronicotinic acid.[13]

-

Protocol 4: Esterification of 4-Chloronicotinic Acid

The carboxylic acid is converted to its ethyl ester via Fischer esterification.[14][15]

-

Reagents: 4-Chloronicotinic acid, absolute ethanol, concentrated sulfuric acid.

-

Procedure:

-

Suspend 4-chloronicotinic acid in an excess of absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for 8-12 hours. The reaction can be monitored by TLC.

-

After cooling, neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl 4-chloronicotinate.

-

Protocol 5: Halogen Exchange

The conversion of the chloro- to the bromo-derivative can be achieved through a nucleophilic aromatic substitution, potentially catalyzed by copper.

-

Reagents: Ethyl 4-chloronicotinate, sodium bromide (NaBr), copper(I) iodide (CuI), a high-boiling point solvent (e.g., N,N-dimethylformamide - DMF).

-

Procedure:

-

To a solution of ethyl 4-chloronicotinate in DMF, add sodium bromide and a catalytic amount of copper(I) iodide.

-

Heat the reaction mixture to 120-150 °C for 12-24 hours.

-

Monitor the reaction progress by GC-MS or LC-MS.

-

Upon completion, cool the mixture, pour it into water, and extract with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to obtain ethyl 4-bromopyridine-3-carboxylate.

-

| Pathway | Starting Materials | Key Steps | Advantages | Disadvantages |

| A: Sandmeyer Reaction | Ethyl 4-aminonicotinate | Diazotization, Cu(I)-catalyzed bromination | High yields, well-established, reliable | Use of potentially unstable diazonium salts, copper waste |

| B: Halogenation Route | 4-Chloropyridine | Carboxylation, Esterification, Halogen Exchange | Avoids diazonium intermediates in the final step | Multi-step, requires cryogenic conditions for lithiation, potentially harsh conditions for halogen exchange |

Conclusion

Both the Sandmeyer reaction and the halogenation/esterification pathways offer viable routes to the synthesis of ethyl 4-bromopyridine-3-carboxylate. The Sandmeyer approach is generally more direct and higher-yielding, provided the precursor, ethyl 4-aminonicotinate, is readily accessible. It remains the preferred method in many applications due to its robustness and predictability. The halogenation route, while more circuitous, provides a valuable alternative, particularly if the starting materials are more readily available or if there are concerns about the handling of diazonium salts on a large scale. The selection of the optimal synthetic strategy will ultimately depend on a careful evaluation of factors such as precursor availability, scale, safety protocols, and the specific expertise of the research team.

References

- CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents.

- Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap.

-

Preparation of 2-chloropyridine 3-carboxylic acid esters - European Patent Office - EP 0372654 A2. Available at: [Link]

- EP2585436B1 - Process for preparing 4-hydroxypyridines - Google Patents.

-

Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines - ResearchGate. Available at: [Link]

-

Bromoarene synthesis by bromination or substitution - Organic Chemistry Portal. Available at: [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. Available at: [Link]

-

esterification - alcohols and carboxylic acids - Chemguide. Available at: [Link]

- CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline - Google Patents.

-

Regiocontrolled Routes to Substituted Pyridines via Directed Cycloaddition Reactions - White Rose eTheses Online. Available at: [Link]

-

Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link]

-

Sandmeyer Reaction - Organic Chemistry Portal. Available at: [Link]

-

Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect. Available at: [Link]

-

Study on synthesis of 4-Aminonicotinic acid - ResearchGate. Available at: [Link]

- CN106957262A - A kind of preparation method of ethyl nicotinate - Google Patents.

- WO2019121644A1 - Preparation of racemic nicotine by reaction of ethyl nicotinate with n-vinylpyrrolidone in the presence of an alcoholate base and subsequent process steps - Google Patents.

-

Ester synthesis by esterification - Organic Chemistry Portal. Available at: [Link]

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]

- US20120220798A1 - Method for carboxylic acid esterification - Google Patents.

-

Synthesis of Ethyl Nicotinate-5-Boronic Acid Pinacol Ester and Its Application Toward Suzuki Coupling | Request PDF - ResearchGate. Available at: [Link]

-

ChemInform Abstract: Direct Formation of Esters and Amides from Carboxylic Acids Using Diethyl Chlorophosphate in Pyridine. - ResearchGate. Available at: [Link]

-

The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Available at: [Link]

-

ethyl 4-aminobenzoate - Organic Syntheses Procedure. Available at: [Link]

-

Diazotisation - Organic Chemistry Portal. Available at: [Link]

- US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water - Google Patents.

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC - PubMed Central. Available at: [Link]

- EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents.

-

Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC - PubMed Central. Available at: [Link]

-

Sandmeyer reaction - Wikipedia. Available at: [Link]

-

Any procedure for the esterification of isonicotinic acid? - ResearchGate. Available at: [Link]

- US20170267625A1 - Method for producing ethyl 4-methyloctanoate - Google Patents.

-

One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization Yulia Lesina a, Perizat Beysembay b, Assiya Kassanov. Available at: [Link]

-

Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water - Preprints.org. Available at: [Link]

-

(PDF) 2-Chloropyridine-3-carboxylic acid - ResearchGate. Available at: [Link]

-

Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing). Available at: [Link]

-

(PDF) Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate - ResearchGate. Available at: [Link]

-

4-Chloropyridine | C5H4ClN | CID 12288 - PubChem. Available at: [Link]

-

3-Hydroxypyridine-4-carboxylic acid ethyl ester - HANGZHOU TIANYE CHEMICALS CO., LTD.. Available at: [Link]

-

Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity - PMC - NIH. Available at: [Link]

-

2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - MDPI. Available at: [Link]

-

Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate - PMC - NIH. Available at: [Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed. Available at: [Link]

Sources

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. Diazotisation [organic-chemistry.org]

- 7. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 8. Sandmeyer Reaction [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. EP2585436B1 - Process for preparing 4-hydroxypyridines - Google Patents [patents.google.com]

- 11. Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 4-Chloronicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Purity Analysis of 4-Bromopyridine-3-carboxylic acid ethyl ester

Foreword: The Imperative of Purity in Synthesis and Development

4-Bromopyridine-3-carboxylic acid ethyl ester is a pivotal heterocyclic building block in the landscape of modern medicinal and agricultural chemistry. As a key intermediate, its structural integrity and purity are not merely figures of merit but foundational pillars upon which the safety, efficacy, and reproducibility of downstream products—ranging from novel therapeutics to advanced agrochemicals—are built. The presence of even trace-level impurities, such as positional isomers, hydrolysis products, or residual starting materials, can drastically alter reaction pathways, impact biological activity, and introduce unforeseen toxicological profiles.

This guide is crafted for the discerning researcher, scientist, and drug development professional. It moves beyond a simple recitation of methods to provide a comprehensive, field-proven framework for the rigorous purity analysis of this essential compound. Herein, we dissect the causality behind methodological choices, establish self-validating analytical systems, and ground our protocols in authoritative standards, ensuring that every batch of this compound meets the uncompromising standards required for cutting-edge research and development.

Compound Profile and Physicochemical Characteristics

A thorough understanding of the analyte's properties is the prerequisite for developing robust analytical methods. This compound, also known as ethyl 4-bromonicotinate, is a substituted pyridine derivative with the following key characteristics.

| Property | Value | Source |

| Molecular Formula | C₈H₈BrNO₂ | [1] |

| Molecular Weight | 230.06 g/mol | [1] |

| CAS Number | 1092353-02-0 | [1] |

| Appearance | Off-white to light yellow powder/solid | [2] |

| Melting Point | 118-134 °C (for the parent carboxylic acid) | [2] |

| Canonical SMILES | CCOC(=O)C1=C(C=CN=C1)Br | [1] |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, chloroform) | [3] |

The Impurity Landscape: Anticipating and Identifying Contaminants

A purity analysis is only as effective as its ability to detect relevant impurities. For this compound, potential impurities can be logically categorized by their origin.

-

Process-Related Impurities (Synthesis Byproducts): These include positional isomers that may form during synthesis, such as ethyl 3-bromopyridine-4-carboxylate[4]. The analytical method must possess the specificity to resolve these closely related structures.

-

Starting Material Carryover: Incomplete reaction can lead to the presence of starting materials like 4-bromonicotinic acid[2].

-

Degradation Products: The ester linkage is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield the parent 4-Bromopyridine-3-carboxylic acid.

-

Residual Solvents: Solvents used during synthesis and purification (e.g., ethyl acetate, tetrahydrofuran) may be present in the final product.

| Potential Impurity | Structure | Origin |

| 4-Bromopyridine-3-carboxylic acid | C₆H₄BrNO₂ | Hydrolysis of the ester |

| Ethyl 3-bromopyridine-4-carboxylate | C₈H₈BrNO₂ | Isomeric byproduct of synthesis |

| Other Bromopyridine Isomers | Varies | Impurities in starting materials |

Orthogonal Analytical Methodologies: A Multi-faceted Approach to Purity

No single analytical technique can provide a complete purity profile. An integrated, orthogonal approach—using multiple methods with different separation and detection principles—is essential for a comprehensive assessment.

High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity and Impurity Quantification

Reverse-phase HPLC (RP-HPLC) is the principal technique for determining the purity of this compound and quantifying its related impurities. Its high resolution and sensitivity make it ideal for separating structurally similar compounds.

Causality of Method Design: The choice of a C18 (octadecyl) column is based on the moderate polarity of the analyte, providing effective retention and separation from both more polar (hydrolyzed acid) and less polar (synthesis byproducts) impurities. A buffered mobile phase is critical to ensure consistent ionization states of the pyridine ring and any acidic or basic impurities, leading to reproducible retention times and sharp peak shapes. UV detection is selected due to the presence of the chromophoric pyridine ring.

Experimental Protocol: RP-HPLC Purity Assay

-

Instrumentation: HPLC system with UV-Vis detector.

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Phosphoric acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program:

-

0-5 min: 20% B

-

5-25 min: 20% to 80% B

-

25-30 min: 80% B

-

30.1-35 min: 20% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 239 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water.

-

Analysis: Inject the sample and integrate all peaks. Purity is typically calculated using the area percent method (Area of main peak / Total area of all peaks) x 100.

Gas Chromatography (GC): Assessing Volatile Impurities and Residual Solvents

GC is the gold standard for analyzing thermally stable and volatile compounds. For this analyte, its primary role is the detection and quantification of residual solvents. Direct GC analysis of the ester is possible, but may require high temperatures. For related acidic impurities, derivatization may be necessary to increase volatility[5][6].

Experimental Protocol: Residual Solvent Analysis by Headspace GC-FID

-

Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.

-

Column: DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm film thickness.

-

Carrier Gas: Helium or Hydrogen.

-

Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

-

Injector Temperature: 250 °C.

-

Detector Temperature: 260 °C.

-

Headspace Parameters:

-

Vial Equilibration Temperature: 80 °C.

-

Vial Equilibration Time: 15 min.

-

-

Sample Preparation: Accurately weigh ~100 mg of the sample into a headspace vial and add 1 mL of Dimethyl Sulfoxide (DMSO).

-

Analysis: Calibrate using external standards of expected residual solvents. Analyze the sample and quantify against the calibration curves.

Spectroscopic Confirmation: NMR and Mass Spectrometry

While chromatography quantifies purity, spectroscopy confirms identity. NMR and MS are indispensable for structural elucidation of the main component and for identifying unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides definitive information on the proton environment, confirming the presence of the ethyl ester group and the substitution pattern on the pyridine ring. It is also highly effective for detecting and quantifying isomeric impurities.

Mass Spectrometry (MS): When coupled with LC or GC, MS is a powerful tool for impurity identification. For this compound, a key diagnostic feature is the isotopic signature of bromine. Due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes, the molecular ion (M) and M+2 peaks will appear in an approximate 1:1 ratio, providing unambiguous confirmation of a monobrominated compound[7][8][9].

Expert Insight: The combination of chromatographic separation with high-resolution mass spectrometry (LC-HRMS) is the most powerful strategy for impurity profiling. It allows for the determination of the elemental composition of unknown peaks, which is a critical step in their structural identification[10].

Karl Fischer Titration: Quantifying Water Content

Water is a common impurity that can affect stability and reactivity. Karl Fischer titration is the most accurate and specific method for its quantification.

Experimental Protocol: Coulometric Karl Fischer Titration

-

Instrumentation: Coulometric Karl Fischer titrator.

-

Reagent: Anode and cathode solutions appropriate for ketones and aldehydes (to avoid side reactions).

-

Sample Preparation: Accurately weigh a suitable amount of sample (typically 50-100 mg) and introduce it directly into the titration cell.

-

Analysis: The instrument automatically titrates the water present and calculates the content, usually expressed as a weight/weight percentage (w/w%).

Method Validation: Establishing a Self-Validating System

Trustworthiness in analytical data is achieved through rigorous method validation. The objective is to demonstrate that the chosen analytical procedure is suitable for its intended purpose[11][12]. Key parameters, as defined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, must be evaluated[11][13].

dot digraph "Analytical_Method_Validation_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

} dot Caption: Workflow for analytical method validation per ICH guidelines.

Validation Parameter Summary for HPLC Method

| Parameter | Acceptance Criteria | Purpose |

| Specificity | Baseline resolution (>1.5) between the main peak and all known impurities. | To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present[14]. |

| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range. | To demonstrate a direct proportional relationship between concentration and analytical response. |

| Range | For assay: 80-120% of the test concentration. For impurities: LOQ to 120% of the specification limit. | To define the interval over which the method is precise, accurate, and linear. |

| Accuracy | 98.0% - 102.0% recovery for assay; 90.0% - 110.0% for impurities. | To measure the closeness of the test results to the true value. |

| Precision (RSD) | Repeatability: RSD ≤ 1.0%. Intermediate Precision: RSD ≤ 2.0%. | To demonstrate the degree of scatter between a series of measurements. |

| LOQ | Signal-to-Noise ratio ≥ 10. | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy[15]. |

| Robustness | No significant impact on results from minor variations in method parameters (e.g., pH, flow rate). | To indicate the method's reliability during normal usage. |

An Integrated Strategy for Batch Release

A logical workflow ensures that each batch of this compound is analyzed efficiently and comprehensively.

dot digraph "Batch_Analysis_Workflow" { graph [splines=true, nodesep=0.5, ranksep=0.5]; node [shape=Mrecord, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

} dot Caption: Integrated workflow for the purity analysis and release of a new batch.

Conclusion

The purity analysis of this compound is a multi-dimensional task that demands a scientifically-grounded, multi-technique approach. By leveraging the quantitative power of chromatography (HPLC, GC), the structural confirmation capabilities of spectroscopy (NMR, MS), and specific tests for contaminants like water, a complete and reliable purity profile can be established. This rigorous analytical oversight, underpinned by robust method validation according to ICH guidelines, is not merely a quality control exercise; it is an essential scientific practice that ensures the integrity of research and the safety of final products. Adherence to these principles provides the confidence and trustworthiness required to advance the development of next-generation pharmaceuticals and chemical innovations.

References

-

Ethyl 4-bromopyridine-3-carboxylate | C8H8BrNO2 | CID 22456177. PubChem, National Center for Biotechnology Information. [Link]

-

Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. MDPI. [Link]

-

4-Bromopyridine-2-carboxylic acid | C6H4BrNO2 | CID 735150. PubChem, National Center for Biotechnology Information. [Link]

-

ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

-

Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]

-

Mass spectrometry of halogen-containing organic compounds. ResearchGate. [Link]

-

Analysis of carboxylic acids by gas chromatography. Derivatisation using chloroacetone. SpringerLink. [Link]

-

ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation. [Link]

-

A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [¹²/¹³CH]⁺ Insertion. ACS Publications. [Link]

-

HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

-

Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. LMA leidykla. [Link]

-

4-Pyridinecarboxylic Acid 3-Bromo Ethyl Ester. Pipzine Chemicals. [Link]

-

Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

-

Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

-

Mass-analyzed threshold ionization spectroscopy of pyridine. Structural distortion in the first excited state. RSC Publishing. [Link]

-

New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. [Link]

-

ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]

-

Q 3 B (R2) Impurities in New Drug Products. European Medicines Agency. [Link]

-

Pyridine Derivatives and Impurity Standards for Pharma R&D. Pharmaffiliates. [Link]

-

A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. UCLA – Chemistry and Biochemistry. [Link]

-

ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]

-

Identification and structure elucidation by NMR spectroscopy. ResearchGate. [Link]

-

Mass Spectrometry. MSU Chemistry. [Link]

-

A gas chromatography full scan high resolution Orbitrap mass spectrometry method for separation and characterization of 3-hydroxymethyl pyridine ester of fatty acids at low levels. ResearchGate. [Link]

-

HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

-

Organic Chemistry NMR Structure Elucidation 4-Bromobutanenitrile. YouTube. [Link]

-

Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Georgia State University. [Link]

-

STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY. Wiley. [Link]

Sources

- 1. Ethyl 4-bromopyridine-3-carboxylate | C8H8BrNO2 | CID 22456177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-Pyridinecarboxylic Acid 3-Bromo Ethyl Ester: Properties, Uses, Safety Data & Supplier China | High-Purity CAS Search [pipzine-chem.com]

- 4. ETHYL 3-BROMOPYRIDINE-4-CARBOXYLATE | 13959-01-8 [chemicalbook.com]

- 5. diverdi.colostate.edu [diverdi.colostate.edu]

- 6. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis [lmaleidykla.lt]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Mass Spectrometry [www2.chemistry.msu.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. database.ich.org [database.ich.org]

- 12. intuitionlabs.ai [intuitionlabs.ai]

- 13. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 14. database.ich.org [database.ich.org]

- 15. ptfarm.pl [ptfarm.pl]

Potential applications of 4-Bromopyridine-3-carboxylic acid ethyl ester in medicinal chemistry

<An In-depth Technical Guide to the Applications of 4-Bromopyridine-3-carboxylic acid ethyl ester in Medicinal Chemistry

In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged structure in a vast array of therapeutic agents.[1] Within this class, functionalized pyridines serve as critical building blocks, enabling chemists to rapidly construct complex molecular architectures. Ethyl 4-bromopyridine-3-carboxylate (also known as ethyl 4-bromonicotinate) has emerged as a particularly valuable reagent due to its trifunctional nature: a reactive bromo-substituent poised for cross-coupling, an ester handle for amide formation or hydrolysis, and the foundational pyridine core.

This guide provides an in-depth exploration of the synthesis, reactivity, and strategic applications of ethyl 4-bromopyridine-3-carboxylate in medicinal chemistry. We will delve into the causality behind synthetic choices, present detailed experimental protocols, and showcase its role in the development of biologically active compounds, offering researchers and drug development professionals a comprehensive resource to leverage this powerful synthetic intermediate.

Physicochemical Properties and Strategic Reactivity

Ethyl 4-bromopyridine-3-carboxylate, with the molecular formula C8H8BrNO2, is a solid at room temperature.[2] Its structure presents three key points for chemical modification, making it a highly versatile scaffold.

-

The 4-Bromo Substituent: This is the primary reactive site for palladium-catalyzed cross-coupling reactions. The carbon-bromine bond on the electron-deficient pyridine ring is highly susceptible to oxidative addition to a Pd(0) catalyst, initiating catalytic cycles like the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.[3][4] This allows for the efficient introduction of a wide variety of aryl, heteroaryl, alkyl, and amino groups at the 4-position.

-

The Ethyl Carboxylate Group: Located at the 3-position, this ester serves multiple purposes. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides—a common functional group in many drugs.[5] The carboxylic acid itself can also be a key pharmacophoric feature, engaging in interactions with biological targets.[1][6]

-

The Pyridine Nitrogen: The nitrogen atom imparts basicity and influences the overall electronic properties of the ring. It can be protonated to form salts, potentially improving the aqueous solubility of derivatives.

The strategic placement of the bromo and ester groups allows for sequential and regioselective modifications, providing a powerful tool for building molecular diversity from a common core.

Synthesis of the Core Scaffold: A Validated Protocol

While commercially available, understanding the synthesis of ethyl 4-bromopyridine-3-carboxylate provides insight into its purity and potential side products. A common laboratory-scale synthesis involves the diazotization of an aminopyridine precursor followed by a Sandmeyer-type reaction.

Experimental Protocol: Synthesis of Ethyl 4-Bromopyridine-3-carboxylate

This protocol is adapted from established procedures for the synthesis of bromopyridines from their amino precursors.[7]

Materials:

-

Ethyl 4-aminopyridine-3-carboxylate

-

Hydrobromic acid (48% aqueous solution)

-

Sodium nitrite

-

Copper(I) bromide

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

Diazotization: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve ethyl 4-aminopyridine-3-carboxylate (1.0 equiv) in 48% hydrobromic acid (4.0 equiv) at 0 °C using an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equiv) dropwise via the dropping funnel, ensuring the internal temperature is maintained between -5 °C and 0 °C.

-

Causality Check: Maintaining a low temperature is critical to prevent the premature decomposition of the diazonium salt intermediate. The excess acid ensures complete diazotization and provides the bromide counterion.

-

Stir the resulting solution for an additional 30 minutes at 0 °C after the addition is complete.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (0.2 equiv) in 48% hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous nitrogen evolution will be observed.

-

Rationale: The copper(I) bromide catalyzes the substitution of the diazonium group with bromide.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until nitrogen evolution ceases.

-

Work-up and Purification: Carefully neutralize the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is ~8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield pure ethyl 4-bromopyridine-3-carboxylate.

Key Transformations in Medicinal Chemistry

The true power of ethyl 4-bromopyridine-3-carboxylate lies in its utility in palladium-catalyzed cross-coupling reactions. These reactions form the bedrock of modern medicinal chemistry, enabling the rapid and efficient construction of C-C and C-N bonds.[8][9]

Suzuki-Miyaura Cross-Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura coupling is arguably the most widely used reaction for this building block, allowing for the introduction of a vast array of aryl and heteroaryl groups.[10][11][12][13] This is particularly important in the synthesis of kinase inhibitors, where a biaryl hinge-binding motif is common.[14][15][16]

Caption: General workflow for Suzuki-Miyaura coupling.

Generic Protocol for Suzuki-Miyaura Coupling:

-

Setup: To a dry Schlenk tube, add ethyl 4-bromopyridine-3-carboxylate (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.2 equiv), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv), and a base like potassium carbonate (2.0 equiv).[17]

-

Solvent and Degassing: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio). Degas the mixture again by bubbling argon through the solution for 15 minutes.

-

Causality: The base is crucial for activating the boronic acid to facilitate transmetalation to the palladium center.[11] Degassing is essential to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

Reaction: Heat the reaction mixture to 90-100 °C and monitor by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.[17]

-

Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purification: Purify the crude product by column chromatography.

Data Presentation: Suzuki Coupling Reaction Conditions

| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh3)4 (5) | K2CO3 | Dioxane/H2O | 90 | 92 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 (3) | Cs2CO3 | DME | 85 | 88 |

| 3 | 3-Pyridylboronic acid | Pd(PPh3)4 (5) | K3PO4 | Dioxane/H2O | 100 | 75 |

| 4 | 2-Thienylboronic acid | Pd(OAc)2/SPhos (2) | K3PO4 | Toluene/H2O | 100 | 95 |

Note: Yields are representative and can vary based on specific conditions and substrates.

Buchwald-Hartwig Amination: Introducing Nitrogen Nucleophiles

The introduction of an amino group at the 4-position is another critical transformation, widely used in the synthesis of compounds targeting various receptors and enzymes. The Buchwald-Hartwig amination provides a powerful method for this transformation.[18]

Caption: Key components of the Buchwald-Hartwig amination.

Generic Protocol for Buchwald-Hartwig Amination:

-

Setup: In an oven-dried vial under an argon atmosphere, combine ethyl 4-bromopyridine-3-carboxylate (1.0 equiv), a palladium precatalyst (e.g., Pd2(dba)3, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 equiv).

-

Addition of Reagents: Add the amine (1.2 equiv) and an anhydrous solvent such as toluene or dioxane.

-

Rationale: The choice of ligand is critical for stabilizing the palladium catalyst and promoting reductive elimination. Bulky, electron-rich phosphine ligands are often required. The strong base is necessary to deprotonate the amine, facilitating its coordination to the palladium center.

-

Reaction: Seal the vial and heat to 80-110 °C with stirring. Monitor the reaction's progress by LC-MS.

-

Work-up: After completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water, dry the organic layer, and concentrate.

-

Purification: Purify via column chromatography.

Case Study: Application in Kinase Inhibitor Synthesis

The 4-substituted pyridine-3-carboxamide scaffold is a common feature in many kinase inhibitors. Let's consider a hypothetical synthetic route to a c-Jun N-terminal kinase (JNK) inhibitor, demonstrating the strategic use of our title compound.[15]

Synthetic Scheme:

-

Suzuki Coupling: Ethyl 4-bromopyridine-3-carboxylate is coupled with 1-(tert-butoxycarbonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole using standard Suzuki conditions to afford the 4-(pyrazol-3-yl)pyridine intermediate.

-

Ester Hydrolysis: The ethyl ester is hydrolyzed to the carboxylic acid using lithium hydroxide in a THF/water mixture.

-

Amide Coupling: The resulting carboxylic acid is coupled with a desired amine (e.g., aniline) using a peptide coupling reagent such as HATU or EDC/HOBt to yield the final inhibitor.

This multi-step sequence highlights the efficiency of using ethyl 4-bromopyridine-3-carboxylate as a central scaffold to build complexity and explore structure-activity relationships (SAR) by varying both the Suzuki coupling partner and the amine used in the final amidation step.

Conclusion and Future Perspectives

Ethyl 4-bromopyridine-3-carboxylate is a high-value, versatile building block in medicinal chemistry. Its trifunctional nature allows for the strategic and regioselective introduction of diverse chemical functionalities, making it an ideal starting point for the synthesis of compound libraries and the optimization of lead candidates. The robust and well-understood palladium-catalyzed cross-coupling reactions it readily undergoes provide reliable and efficient pathways to complex molecular targets. As the demand for novel therapeutics targeting a wide range of diseases continues to grow, the strategic application of such well-designed chemical intermediates will remain paramount to the success of drug discovery programs.[19][20]

References

- Aromatic compounds and their use in medical applications. (n.d.). Google Patents.

- Ethyl 4-bromopyridine-3-carboxylate | C8H8BrNO2. (n.d.). PubChem.

- ETHYL 3-BROMOPYRIDINE-4-CARBOXYLATE | 13959-01-8. (n.d.). ChemicalBook.

- Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2. (n.d.). PubMed.

- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). National Institutes of Health.

- Synthesis and anticancer activity of Pt(iv) prodrugs containing 3-bromopyruvic acid as an axial ligand. (n.d.). RSC Publishing.

-

Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. (2023, January 9). Faraday Discussions (RSC Publishing). [Link]

- How to prepare 4-Bromopyridine-2-carboxylic acid? (n.d.). Guidechem.

- Suzuki Coupling. (n.d.). Organic Chemistry Portal.

- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024, September 20). MDPI.

- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025, May 20). PubMed Central.

- Method for preparing 3-bromo-4-methylpyridine. (n.d.). Google Patents.

- Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters. (2025, August 10). ResearchGate.

- Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. (2009, September 16). PubMed Central.

- Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. (n.d.). Wiley-VCH.

- 4-Bromopyridine-3-carboxylic acid 95 15366-62-8. (n.d.). Sigma-Aldrich.

- Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. (2022, October 3). ACS Publications.

- Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (n.d.). ScienceDirect.

- Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. (2019, January 6). YouTube.

- Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Rose-Hulman Institute of Technology.

- Design and Synthesis of Acridine-4-Carboxamide and Acridine-4-Carboxylate Derivatives as Tyrosine Kinase Inhibitors. (2011, June 25). Life Science Journal.

- Suzuki cross-coupling reaction. (2020, February 13). YouTube.

- Biologically active compounds and drugs derived from chiral carboxylic... (n.d.). ResearchGate.

- Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a. (n.d.). ResearchGate.

- Exploring Applications: 4-Bromopyridine Hydrochloride in Medicinal Chemistry Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019, April 23). PubMed Central.

- A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (n.d.). PubMed.

Sources

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ethyl 4-bromopyridine-3-carboxylate | C8H8BrNO2 | CID 22456177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]

- 4. nbinno.com [nbinno.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. researchgate.net [researchgate.net]

- 7. CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents [patents.google.com]

- 8. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. rose-hulman.edu [rose-hulman.edu]

- 13. youtube.com [youtube.com]

- 14. Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. lifesciencesite.com [lifesciencesite.com]

- 17. mdpi.com [mdpi.com]

- 18. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. US7923473B2 - Aromatic compounds and their use in medical applications - Google Patents [patents.google.com]

- 20. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

The Strategic Derivatization of Ethyl 4-Bromonicotinate: A Gateway to Novel Heterocyclic Scaffolds

Introduction: The Untapped Potential of a Versatile Pyridine Building Block